LH1306 -

LH1306

Catalog Number: EVT-272798
CAS Number:
Molecular Formula: C38H48N6O6
Molecular Weight: 684.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
LH1306 is an inhibitor of the interaction between programmed cell death 1 (PD-1) and its ligand PD-L1 that has an IC50 value of 25 nM in a homologous time-resolved fluorescence (HTRF) assay. It increases the activation of Jurkat cells expressing PD-1 in co-culture with U2OS or CHO cells expressing PD-L1 (EC50s = 334 and 4,214 nM, respectively, in reporter assays).
LH1306 is an inhibitor of the interaction between programmed cell death 1 (PD-1) and its ligand PD-L1. It increases the activation of Jurkat cells expressing PD-1 in co-culture with U2OS or CHO cells expressing PD-L1.
Overview

LH1306 is a small molecule inhibitor designed to target the programmed cell death protein 1 (PD-1) and programmed death-ligand 1 (PD-L1) interaction, which plays a crucial role in immune evasion by tumors. This compound is classified as a C2-symmetric inhibitor, meaning it has a symmetrical biphenyl core structure that enhances its binding affinity to PD-L1. LH1306 has demonstrated significant potential in anti-tumor research, specifically in enhancing T-cell responses against cancer cells by disrupting PD-1/PD-L1 interactions, which are often exploited by tumors to evade the immune system .

Synthesis Analysis

The synthesis of LH1306 involves several steps that focus on creating a C2-symmetric structure with specific functional groups to optimize its binding properties. The technical details of the synthesis process include:

  • Starting Materials: The synthesis begins with commercially available biphenyl derivatives and amine compounds.
  • Reaction Conditions: Various organic reactions, including amide bond formation and coupling reactions, are employed under controlled conditions to ensure high yield and purity.
  • Purification: After synthesis, LH1306 is purified using techniques such as recrystallization or chromatography to achieve a purity level of over 95% .

The final product is characterized using techniques like nuclear magnetic resonance (NMR) and mass spectrometry to confirm its structure and molecular weight, which is approximately 684.84 g/mol .

Molecular Structure Analysis

The molecular structure of LH1306 is characterized by:

  • Chemical Formula: C38H48N6O6
  • Molecular Weight: 684.84 g/mol
  • Structure: The compound features a biphenyl core with various functional groups that enhance its solubility and binding affinity. The presence of polar groups assists in forming hydrogen bonds with PD-L1, thus stabilizing the interaction .

Structural Data

  • Exact Mass: 684.36 g/mol
  • Solubility: LH1306 is typically soluble in organic solvents, making it suitable for biological assays .
Chemical Reactions Analysis

LH1306 primarily undergoes interactions with PD-L1 through non-covalent binding mechanisms. The key reactions include:

  • Binding Reaction: LH1306 binds to the hydrophobic cleft of PD-L1, disrupting the PD-1/PD-L1 interaction. This binding has an inhibition constant (IC50) of approximately 25 nM, indicating strong inhibitory activity against this protein-protein interaction .
  • Structural Changes: Upon binding, LH1306 induces conformational changes in PD-L1 that promote dimerization and alter its functional state, thereby inhibiting the downstream signaling pathways that suppress T-cell activity .
Mechanism of Action

The mechanism of action for LH1306 involves:

  • Disruption of PD-1/PD-L1 Interaction: By binding to PD-L1, LH1306 prevents its interaction with PD-1 on T-cells. This blockade restores T-cell activation and proliferation, enhancing the immune response against tumor cells.
  • Signal Modulation: The binding of LH1306 alters the signaling pathways associated with PD-L1, particularly affecting the phosphorylation status of downstream signaling molecules like ZAP70 and STAT3, which are critical for T-cell function .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: LH1306 is typically presented as a crystalline solid.
  • Stability: It exhibits stability under standard laboratory conditions but should be protected from light and moisture to maintain its integrity.

Chemical Properties

  • Solubility: As mentioned earlier, it is soluble in various organic solvents but has limited solubility in water.
  • Reactivity: The compound shows reactivity primarily through its functional groups during the binding process with PD-L1.
Applications

LH1306 has significant applications in scientific research, particularly in immunology and oncology:

  • Cancer Immunotherapy: It serves as a crucial tool for studying immune checkpoint inhibition and developing therapeutic strategies against cancers that exploit the PD-1/PD-L1 pathway.
  • Research Studies: LH1306 is utilized in preclinical studies to evaluate its efficacy in enhancing T-cell responses and reducing tumor growth in various cancer models .
Introduction to PD-1/PD-L1 Immune Checkpoint Biology

Molecular Basis of PD-1/PD-L1 Protein-Protein Interaction (PPI)

The PD-1/PD-L1 axis constitutes a critical immune checkpoint pathway that modulates T-cell activation through precise protein-protein interactions. PD-1 (Programmed Cell Death Protein 1), a 288-amino acid transmembrane protein of the immunoglobulin superfamily, features an extracellular IgV-like domain, transmembrane region, and cytoplasmic tail containing immunoreceptor tyrosine-based inhibitory motif (ITIM) and immunoreceptor tyrosine-based switch motif (ITSM) domains [7]. Its primary ligand PD-L1 (CD274/B7-H1) is a 290-amino acid type I transmembrane glycoprotein with extracellular IgV and IgC domains [6]. The interaction occurs between the IgV domain of PD-L1 (residues 19-238) and the front β-sheet of PD-1's IgV domain, forming a complex with 1,974 Ų buried surface area [7]. Key interfacial hotspots include PD-L1's Tyr56, Arg113, Met115, and Tyr123 residues, which create hydrophobic pockets and polar networks essential for binding affinity and specificity [5] [7]. This interaction induces conformational changes in PD-1's cytoplasmic domain, enabling recruitment of SHP-2 (Src homology region 2 domain-containing phosphatase-2) via phosphorylated ITSM motifs. Activated SHP-2 subsequently dephosphorylates key signaling molecules (e.g., CD3ζ, ZAP70) in the TCR activation cascade, attenuating T-cell effector functions [7].

Table 1: Key Structural Elements in PD-1/PD-L1 Interaction

ProteinDomainFunctional ResiduesRole in PPI
PD-1IgV domainC'CFG strandsForms binding interface with PD-L1
PD-1Cytoplasmic tailITSM motif (Tyrosine phosphorylation)Recruits SHP-2 phosphatase
PD-L1IgV domainTyr56, Met115, Tyr123Creates hydrophobic binding pocket
PD-L1IgV domainArg113, Lys124, Arg125Forms polar interaction network

Immunosuppressive Role in Tumor Microenvironment (TME)

Within the tumor microenvironment, malignant cells exploit the PD-1/PD-L1 pathway as a primary mechanism of immune evasion. Tumor-derived interferon-gamma (IFN-γ) potently induces PD-L1 expression via JAK/STAT signaling, creating an adaptive immune resistance mechanism [4] [7]. The binding of PD-L1-expressing tumor cells to PD-1+ T cells triggers SHP-2-mediated dephosphorylation events that: (1) inhibit TCR signal transduction, (2) reduce proliferation through G1 cell cycle arrest, (3) suppress cytokine production (IL-2, IFN-γ, TNF-α), and (4) promote T-cell exhaustion phenotypes [7]. Additionally, PD-L1 engagement enhances regulatory T cell (Treg) function while inhibiting myeloid cell differentiation into antigen-presenting cells, establishing a profoundly immunosuppressive milieu [7] [8]. Crucially, PD-L1 exhibits intrinsic oncogenic signaling within tumor cells through PI3K/AKT and MAPK pathway activation, promoting epithelial-mesenchymal transition (EMT) and stemness properties that drive tumor progression independent of immune effects [4] [7]. This dual role—immune suppression and direct tumorigenic effects—makes PD-L1 a master regulator of tumor permissiveness.

Limitations of Antibody-Based PD-1/PD-L1 Inhibitors

While monoclonal antibodies (mAbs) targeting PD-1/PD-L1 have revolutionized cancer immunotherapy, their therapeutic limitations are increasingly evident:

  • Poor Tumor Penetration: Due to their large molecular size (~150 kDa), mAbs exhibit restricted diffusion through vascular endothelium and dense tumor stroma, resulting in subtherapeutic concentrations in hypoxic tumor cores [5] [8].
  • Persistent Target Occupancy: Extended biological half-life (15-20 days) and high binding affinity lead to prolonged pathway blockade, contributing to immune-related adverse events (irAEs) like pneumonitis, colitis, and endocrine dysfunction that necessitate immunosuppressive management [5] [8].
  • Limited Response Rates: Most solid tumors exhibit ≤30% objective response rates to single-agent mAbs due to primary resistance mechanisms including compensatory upregulation of alternative checkpoints (TIM-3, VISTA) and absence of pre-existing T-cell infiltration [5] [8].
  • Manufacturing Complexity: Biologics require expensive cell culture production, cold-chain storage, and intravenous administration, increasing treatment costs to >$100,000 annually per patient [5] [8].

Table 2: Pharmacological Limitations of Antibody vs. Small Molecule PD-1/PD-L1 Inhibitors

ParameterMonoclonal AntibodiesSmall Molecule Inhibitors
Molecular Weight~150 kDa<1 kDa
Tumor PenetrationLimited by size and vascular permeabilityEnhanced diffusion capacity
Administration RouteIntravenous infusionPotential for oral bioavailability
Half-lifeLong (15-20 days)Short (hours)
Target Occupancy DurationProlonged (weeks)Transient (hours)
Manufacturing CostHigh (cell culture-based)Low (chemical synthesis)
Combination FlexibilityLimited by overlapping toxicitiesEnhanced due to transient blockade

Rationale for Small Molecule Inhibitor Development

The limitations of antibody-based checkpoint blockade have accelerated development of small molecule PD-1/PD-L1 inhibitors with distinct pharmacological advantages. Small molecules (<1 kDa) demonstrate superior tumor tissue penetration due to enhanced vascular extravasation and interstitial diffusion [5] [8]. Their shorter pharmacokinetic half-life (hours versus weeks) enables transient checkpoint blockade, potentially reducing immune-related toxicity while maintaining efficacy through pulsed T-cell activation [5] [8]. Critically, orally bioavailable agents eliminate infusion requirements, improving patient convenience and accessibility. From a mechanistic perspective, small molecules can target cryptic PPI interfaces inaccessible to antibodies, potentially overcoming resistance to biologics [5]. The synthetic production of small molecules offers significant cost advantages over biologics manufacturing, with potential for global scalability. Furthermore, their compatibility with combination therapy—either with conventional cytotoxics or multiple checkpoint inhibitors—provides opportunities to address tumor heterogeneity and compensatory resistance pathways [4] [5] [8].

Properties

Product Name

LH1306

IUPAC Name

N-[2-[[6-[[3-[3-[[5-[(2-acetamidoethylamino)methyl]-6-methoxypyridin-2-yl]oxymethyl]-2-methylphenyl]-2-methylphenyl]methoxy]-2-methoxypyridin-3-yl]methylamino]ethyl]acetamide

Molecular Formula

C38H48N6O6

Molecular Weight

684.8 g/mol

InChI

InChI=1S/C38H48N6O6/c1-25-31(23-49-35-15-13-29(37(43-35)47-5)21-39-17-19-41-27(3)45)9-7-11-33(25)34-12-8-10-32(26(34)2)24-50-36-16-14-30(38(44-36)48-6)22-40-18-20-42-28(4)46/h7-16,39-40H,17-24H2,1-6H3,(H,41,45)(H,42,46)

InChI Key

ZNRITEYTYHQVTF-UHFFFAOYSA-N

SMILES

CC1=C(C=CC=C1C2=CC=CC(=C2C)COC3=NC(=C(C=C3)CNCCNC(=O)C)OC)COC4=NC(=C(C=C4)CNCCNC(=O)C)OC

Solubility

Soluble in DMSO

Synonyms

LH1306, LH 1306, LH-1306

Canonical SMILES

CC1=C(C=CC=C1C2=CC=CC(=C2C)COC3=NC(=C(C=C3)CNCCNC(=O)C)OC)COC4=NC(=C(C=C4)CNCCNC(=O)C)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.